molecular formula C7H11N3O2 B15178227 N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide CAS No. 86241-66-9

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide

Cat. No.: B15178227
CAS No.: 86241-66-9
M. Wt: 169.18 g/mol
InChI Key: DJPBBQRCUOFFKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide typically involves the reaction of acrylamide with 2-oxoimidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Acrylamide+2-OxoimidazolidineThis compound\text{Acrylamide} + \text{2-Oxoimidazolidine} \rightarrow \text{this compound} Acrylamide+2-Oxoimidazolidine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The imidazolidinone ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methacryloyloxyethyl)imidazolidin-2-one
  • 2-(2-Oxoimidazolidin-1-yl)ethyl methacrylate
  • Methacryloxyethyl ethylene urea

Uniqueness

N-((2-Oxoimidazolidin-1-yl)methyl)acrylamide is unique due to its specific combination of an acrylamide group and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

86241-66-9

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-[(2-oxoimidazolidin-1-yl)methyl]prop-2-enamide

InChI

InChI=1S/C7H11N3O2/c1-2-6(11)9-5-10-4-3-8-7(10)12/h2H,1,3-5H2,(H,8,12)(H,9,11)

InChI Key

DJPBBQRCUOFFKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCN1CCNC1=O

Origin of Product

United States

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